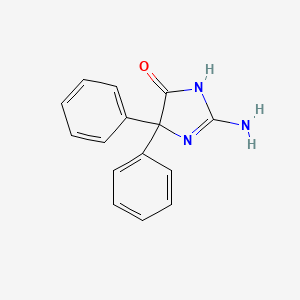

2-(6-Nitro-1h-indazol-1-yl)ethanol

Overview

Description

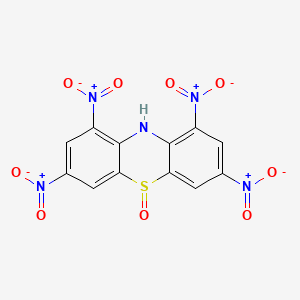

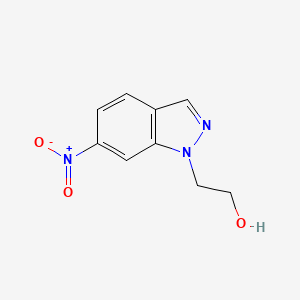

“2-(6-Nitro-1h-indazol-1-yl)ethanol” is a chemical compound with a mass of 207.1864 dalton . It’s a versatile material with immense potential in scientific research.

Synthesis Analysis

The synthesis of similar compounds involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without a catalyst . A specific synthesis method for a similar compound, 1-(6-Nitro-1H-indazol-1-yl)ethanone, involves heating a mixture of 6-nitro-1H-indazole, acetic acid, and acetic anhydride under reflux for 24 hours .Molecular Structure Analysis

The molecular structure of similar compounds like 1-(6-Nitro-1H-indazol-1-yl)ethanone shows that the indazole moiety is essentially planar and the mean plane of the acetyl substituent is twisted by 5.3 (1) from its plane . The indazole moiety is planar to within 0.0093 (16) A ̊ for (C6) with an r.m.s. deviation from the mean plane of 0.005 A ̊ .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . Alcohol is both a GABA agonist and a glutamate N -methyl- d -aspartate (NMDA) receptor antagonist .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like ethanol show that it is a clear, colorless liquid rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It has bactericidal activity and is used often as a topical disinfectant .Scientific Research Applications

Tautomer Stabilization and Molecular Interactions

Research on compounds similar to 2-(6-Nitro-1H-indazol-1-yl)ethanol, such as 2H-Indazole derivatives, highlights their interesting property of tautomer stabilization facilitated by intra- and intermolecular hydrogen bonds. These compounds exhibit a significant ability to form dimers in crystalline structures through hydrogen bonding, which is crucial for understanding their chemical behavior and potential applications in molecular design and drug development (Sigalov et al., 2019).

Synthesis and Structural Insights

Another facet of research involves the synthesis of novel compounds that include structures analogous to 2-(6-Nitro-1H-indazol-1-yl)ethanol. For example, the synthesis of 2-azetidinone derivatives from 6-nitro-1H-indazole has been explored, providing insights into the antibacterial, antifungal, antitubercular, and anti-inflammatory activities of these compounds. This research is vital for the development of new therapeutic agents (Samadhiya et al., 2012).

Functionalization and Reactivity

The functionalization of similar nitro compounds has been studied, revealing methods to synthesize substituted derivatives through reactions with various carbonyl and α-carbonyl ester derivatives. Such research contributes to the expanding library of nitro-substituted compounds with potential applications in material science and pharmaceuticals (Amiri-Attou et al., 2005).

Anticancer Activity

Moreover, the development of new synthetic methodologies, like the microwave-assisted synthesis of polysubstituted derivatives, is geared towards evaluating their anticancer activities. Such studies are crucial for identifying novel compounds with potential therapeutic applications in cancer treatment (Hadiyal et al., 2020).

Mechanism of Action

Safety and Hazards

Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapour can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

properties

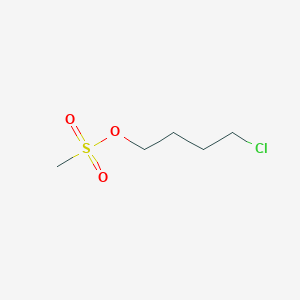

IUPAC Name |

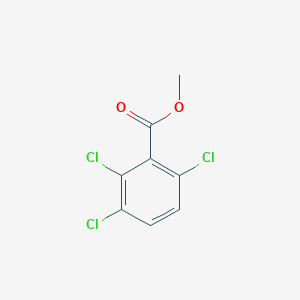

2-(6-nitroindazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-4-3-11-9-5-8(12(14)15)2-1-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSWPUPFIDHGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296138 | |

| Record name | 2-(6-nitro-1h-indazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Nitro-1h-indazol-1-yl)ethanol | |

CAS RN |

27414-25-1 | |

| Record name | NSC107944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-nitro-1h-indazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)

![7-Methylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B3050555.png)